molecular formula C14H17ClN2O B5324131 1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea

1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea

Cat. No.: B5324131
M. Wt: 264.75 g/mol
InChI Key: QSQPSATZWCXOPH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and an ethylpentynyl group in its structure suggests potential biological activity and unique chemical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-9-7-11(15)8-10-12/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQPSATZWCXOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea typically involves the reaction of 4-chloroaniline with an appropriate isocyanate or carbodiimide. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and ethylpentynyl groups suggests potential interactions with hydrophobic and aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea is unique due to the presence of both a chlorophenyl group and an ethylpentynyl group, which may confer distinct chemical and biological properties compared to similar compounds. Its urea moiety also provides specific reactivity and potential for hydrogen bonding interactions.

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